An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide
An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-Nitro-2-benzothiazolesulfonamide. This document is intended for an audience with a background in organic chemistry and drug discovery.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzothiazole scaffold is considered a "privileged" structure, appearing in numerous compounds with demonstrated anticancer, antimicrobial, and other therapeutic properties. The incorporation of a sulfonamide group, a well-established pharmacophore in various drugs, into the benzothiazole nucleus is a promising strategy for the development of novel therapeutic agents. Furthermore, the presence of a nitro group can modulate the electronic properties and biological activity of the molecule. This guide focuses on the synthesis and characterization of a specific derivative, 6-Nitro-2-benzothiazolesulfonamide, providing detailed experimental protocols and data analysis.
Synthesis of 6-Nitro-2-benzothiazolesulfonamide
The synthesis of 6-Nitro-2-benzothiazolesulfonamide is conceptualized through a two-step process, commencing with the synthesis of the precursor 2-amino-6-nitrobenzothiazole, followed by the introduction of the sulfonamide functionality.
Synthesis of 2-amino-6-nitrobenzothiazole
The initial step involves the nitration of 2-aminobenzothiazole. A common and effective method is the use of a nitrating mixture of nitric acid and sulfuric acid.[1]
Experimental Protocol:
-
Dissolve 2-aminobenzothiazole (0.157 mol) in sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.[1]
-
Add nitric acid (19 ml) dropwise to the solution, ensuring the temperature does not exceed 20°C.[1]
-
Stir the reaction mixture for 4-5 hours.[1]
-
Pour the mixture onto ice with continuous stirring.
-
Neutralize the solution with aqueous ammonia until the product precipitates as a slightly orange solid.[1]
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]
Synthesis of 6-Nitro-2-benzothiazolesulfonamide
The final step is the conversion of the 2-amino group to a sulfonamide. This can be achieved by reacting 2-amino-6-nitrobenzothiazole with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine. This type of reaction is a standard method for the synthesis of sulfonamides from amines.
Experimental Protocol:
-
Dissolve 2-amino-6-nitrobenzothiazole in pyridine.
-
Cool the solution in an ice bath.
-
Add benzenesulfonyl chloride dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and then with a dilute acid solution to remove any remaining pyridine.
-
Wash again with water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield 6-Nitro-2-benzothiazolesulfonamide.
Synthesis Workflow Diagram:
Characterization of 6-Nitro-2-benzothiazolesulfonamide
The structure and purity of the synthesized 6-Nitro-2-benzothiazolesulfonamide would be confirmed using various spectroscopic techniques. The expected data based on the analysis of related compounds are summarized below.
Spectroscopic Data
| Technique | Expected Observations | Reference Information |
| ¹H NMR | Aromatic protons of the benzothiazole and benzene rings would appear in the range of 7.0-9.0 ppm. The -NH proton of the sulfonamide would likely appear as a broad singlet at a downfield chemical shift. The exact chemical shifts and coupling constants would depend on the substitution pattern. | The ¹H NMR spectrum of a related compound, 6-nitro-1,3-benzothiazole-2-carbonitrile, shows aromatic protons in the downfield region.[2] |
| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. The carbon of the C-NO₂ group would be deshielded. | The ¹³C NMR spectrum of 2-amino-6-nitrobenzothiazole shows aromatic carbons in the expected regions.[3] |
| IR Spectroscopy | - N-H stretching of the sulfonamide group (~3300-3200 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹, respectively).[4][5]- S=O stretching of the sulfonamide group (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹).- C=N stretching of the thiazole ring (~1600 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[6] | Characteristic IR absorptions for nitro groups and aromatic systems are well-documented.[4][5][6][7] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound would be observed. Fragmentation patterns would likely involve the loss of SO₂, NO₂, and cleavage of the sulfonamide bond. | Mass spectrometry of related nitro-thiazole compounds shows characteristic fragmentation patterns.[8][9] |
Physicochemical Properties
| Property | Predicted Value/Observation |
| Molecular Formula | C₁₃H₈N₄O₄S₂ |
| Molecular Weight | 348.36 g/mol |
| Appearance | Likely a yellow or orange crystalline solid.[10] |
| Melting Point | Expected to be a high-melting solid, characteristic of aromatic nitro compounds and sulfonamides. |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents and water. |
Potential Biological Activity and Signaling Pathways
Benzothiazole sulfonamides have been reported to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.[11][12][13][14][15][16]
Anticancer Activity
Several studies have reported the anticancer properties of benzothiazole derivatives, including those with sulfonamide moieties.[11][13][15] The mechanism of action for many anticancer benzothiazoles is not fully elucidated but is thought to involve interactions with key cellular targets like kinases or tubulin.
Antimicrobial Activity
Sulfonamide-containing compounds are well-known for their antibacterial activity, which primarily stems from their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of dihydrofolic acid, a precursor for DNA synthesis, ultimately leading to bacteriostasis.[16] It is plausible that 6-Nitro-2-benzothiazolesulfonamide could exert its antimicrobial effects through a similar mechanism.
Proposed Antimicrobial Mechanism of Action:
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
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- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies in organic mass spectrometry. Part 24dagger electron ionization mass spectra of some aryl(2-nitrobenzo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flore.unifi.it [flore.unifi.it]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
